3-Bromo-5,5-dimethyl-2-cyclohexen-1-one

Übersicht

Beschreibung

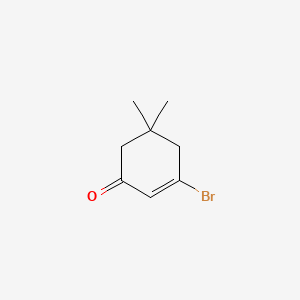

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C8H11BrO and a molecular weight of 203.076 g/mol It is a brominated derivative of 2-cyclohexen-1-one, characterized by the presence of a bromine atom at the third position and two methyl groups at the fifth position on the cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one typically involves the bromination of 5,5-dimethyl-2-cyclohexen-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound in large quantities .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions:

Cycloaddition and Rearrangement Reactions

The compound participates in cycloaddition and skeletal rearrangements:

-

Iodine-Mediated Cyclization :

Treatment with iodine generates polycyclic structures. For example:This reaction proceeds via radical intermediates and oxidative coupling .

-

Transamination :

Heating with primary amines (e.g., methylamine) results in substitution at position 2, yielding derivatives with modified biological activity .

Reactions with Electrophiles

The α,β-unsaturated carbonyl system undergoes electrophilic additions:

Halogen Exchange and Redox Behavior

-

Bromine Redistribution :

Reaction with N-bromosuccinimide (NBS) leads to bromine migration, forming 2-bromo derivatives. -

Oxidation :

The carbonyl group resists mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ convert the cyclohexenone ring into a carboxylic acid derivative.

Structural and Mechanistic Insights

-

Tautomerism : The compound exists in equilibrium with its enol form under acidic conditions, as evidenced by IR and NMR studies .

-

Steric Effects : The 5,5-dimethyl groups hinder axial attack in substitution reactions, favoring equatorial transition states .

Comparative Reactivity

The table below contrasts reactivity with analogous compounds:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 5,5-Dimethyl-2-cyclohexen-1-one | No bromine | Lacks halogen-mediated substitution pathways |

| 3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one | -OH instead of -Br | Prefers oxidation over nucleophilic substitution |

Wissenschaftliche Forschungsanwendungen

Synthesis and Reaction Pathways

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one can be synthesized through various methods, often involving bromination of 5,5-dimethylcyclohexenone. The compound is known for its versatility in organic synthesis, serving as an intermediate in the production of more complex molecules.

Common Synthetic Routes:

- Bromination : Electrophilic bromination of 5,5-dimethylcyclohexenone.

- Michael Addition : Used as a Michael acceptor in conjugate addition reactions.

- Aldol Condensation : Can participate in aldol reactions leading to various derivatives.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for further development in pharmaceuticals targeting bacterial infections.

Insect Growth Regulation

The compound has been investigated as a potential insect growth regulator (IGR), which could be useful in pest management strategies. Research indicates that it may interfere with the molting process in insects like Drosophila melanogaster .

Industrial Applications

The unique properties of this compound allow it to be utilized in various industrial applications:

Chemical Intermediates

Due to its reactivity, it serves as an important intermediate in the synthesis of agrochemicals and pharmaceuticals.

Material Science

Research into the use of this compound in polymer chemistry suggests potential applications in developing new materials with specific properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

The mechanism of action of 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-2-cyclohexen-1-one: Lacks the methyl groups at the fifth position, resulting in different chemical properties and reactivity.

5,5-Dimethyl-2-cyclohexen-1-one:

3-Hydroxy-5,5-dimethyl-2-cyclohexen-1-one: Contains a hydroxyl group instead of a bromine atom, leading to different chemical behavior.

Uniqueness

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Biologische Aktivität

3-Bromo-5,5-dimethyl-2-cyclohexen-1-one (C8H11BrO), a compound with unique structural characteristics, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Structure :

- Molecular Formula : C8H11BrO

- Molecular Weight : 203.08 g/mol

- SMILES Notation : CC1(C)CC(=O)C=C(Br)C1

The biological activity of this compound is attributed to its ability to interact with various biomolecules. Its mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active sites, thereby modulating their activity.

- Cellular Signaling Modulation : It influences pathways involving oxidative stress, which can lead to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro tests demonstrated that the compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity at low concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Study Findings : Research published in Molecules reported that derivatives of this compound showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Breast Cancer Cells | 10 | |

| Antibacterial | Staphylococcus aureus | 15 | |

| Antibacterial | Escherichia coli | 20 |

Case Studies

- Anticancer Mechanism : A study highlighted that the compound triggers mitochondrial dysfunction in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

- Synergistic Effects : When combined with existing chemotherapeutics, this compound exhibited enhanced efficacy, suggesting potential for combination therapies.

Eigenschaften

IUPAC Name |

3-bromo-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPZGJNIBSGPOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157724 | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13271-49-3 | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013271493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GST9D0140 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.